6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride

Salt Selection Solubility Enhancement Pharmaceutical Intermediates

This dihydrochloride salt (MW 194.06) is the required building block for synthesizing Gli1 transcription factor inhibitors under patent WO 2020106751 A1. In contrast to generic 'pyrrolopyrazines' or the free base (CAS 871792-60-8), its [3,4-b] regioisomeric configuration uniquely targets Gli1 pathways, not FGFR kinases. The defined stoichiometry and enhanced aqueous solubility of the dihydrochloride ensure reproducible reaction yields during scale-up and reliable dose-response data in RIPK1-mediated necroptosis assays. A purity specification of ≥97% minimizes re-optimization efforts and off-target effects, making it the preferred starting material for eszopiclone analog synthesis and other late-stage medicinal chemistry applications.

Molecular Formula C6H9Cl2N3
Molecular Weight 194.06 g/mol
CAS No. 871726-36-2
Cat. No. B1379913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
CAS871726-36-2
Molecular FormulaC6H9Cl2N3
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESC1C2=NC=CN=C2CN1.Cl.Cl
InChIInChI=1S/C6H7N3.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h1-2,7H,3-4H2;2*1H
InChIKeyFUSJLVPGHNUJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride (CAS 871726-36-2): Core Properties and Procurement-Relevant Identity


6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (CAS 871726-36-2) is a bicyclic heterocyclic compound belonging to the pyrrolopyrazine family, featuring a fused pyrrole and pyrazine ring system with a molecular weight of 194.06 g/mol and molecular formula C6H9Cl2N3 . The compound exists as a dihydrochloride salt of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core, which provides enhanced aqueous solubility and stability compared to its free base counterpart (CAS 871792-60-8) [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Gli1-targeting agents .

Why Generic Pyrrolopyrazine Substitution Fails: Critical Differentiation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride


Substituting 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride with a generic 'pyrrolopyrazine' or even the free base form introduces quantifiable performance gaps. The dihydrochloride salt (MW 194.06) versus the free base (MW 121.14) [1] alters key physicochemical properties including aqueous solubility and hygroscopicity, directly impacting reproducibility in biological assays and synthetic yield. Furthermore, the [3,4-b] regioisomeric configuration confers distinct target engagement profiles compared to the [2,3-b] isomer, which is primarily associated with FGFR kinase inhibition [2], whereas the [3,4-b] scaffold is specifically linked to Gli1 inhibitor development [3]. Simply using an alternative salt or regioisomer will not recapitulate the same experimental outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride (CAS 871726-36-2)


Salt Form Advantage: Dihydrochloride Enhances Aqueous Solubility Over Free Base

The dihydrochloride salt form (CAS 871726-36-2) provides superior aqueous solubility compared to the free base (CAS 871792-60-8), a critical factor for reproducible biological assay preparation and synthetic reaction homogeneity . While direct experimental solubility values for this specific compound are not publicly reported, the class-level inference is well-established: hydrochloride salts of heterocyclic amines typically exhibit 10- to 100-fold higher aqueous solubility than their corresponding free bases [1]. The dihydrochloride form also offers improved long-term storage stability and reduced hygroscopic variability, minimizing batch-to-batch inconsistency in procurement-sensitive workflows.

Salt Selection Solubility Enhancement Pharmaceutical Intermediates

Purity Benchmark: 97% Minimum Assay Ensures Reproducible Synthetic Utility

Commercial vendors supply 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride with a specified purity of ≥97% [1]. In contrast, the free base (CAS 871792-60-8) and the mono-hydrochloride salt (CAS 1255099-34-3) are often listed without explicit purity guarantees or with lower specifications in vendor catalogs. This 97% purity threshold is critical for applications in medicinal chemistry where trace impurities can confound structure-activity relationship (SAR) studies or introduce off-target effects in cellular assays. The dihydrochloride form, with its defined stoichiometry (2 equivalents of HCl), also eliminates ambiguity regarding the exact salt composition, which is not always guaranteed for the mono-hydrochloride analog.

Purity Specification Quality Control Synthetic Intermediate

Targeted Building Block Utility: Direct Link to Gli1 Inhibitor Synthesis

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride serves as a key reagent in the preparation of Gli1 inhibitors, as explicitly disclosed in patent literature [1]. The compound provides the core 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold upon which Gli1-inhibitory pharmacophores are constructed. In contrast, the [2,3-b] regioisomer (e.g., 5H-pyrrolo[2,3-b]pyrazine) is predominantly associated with FGFR kinase inhibition, with reported IC50 values in the nanomolar range for optimized derivatives (e.g., compound 13 displaying favorable metabolic properties) [2]. The [3,4-b] scaffold has not been reported to exhibit the same kinase inhibition profile, underscoring the regioisomer-specific biological utility.

Gli1 Inhibitor Hedgehog Pathway Cancer Therapeutics

Molecular Descriptor Differentiation: XLogP3 and TPSA Influence Drug-Likeness

The free base form of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (CAS 871792-60-8) has computed physicochemical descriptors that distinguish it from closely related heterocyclic building blocks [1]. The XLogP3 value of -1.2 indicates moderate hydrophilicity, while the topological polar surface area (TPSA) of 37.8 Ų and zero rotatable bonds confer a rigid, polar core [1]. These values differ from alternative scaffolds such as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (MW 194.06, identical to target, but with distinct nitrogen placement) [2], which may exhibit altered hydrogen bonding patterns and metabolic stability. The specific [3,4-b] fusion pattern and dihydrochloride salt form together define a unique physicochemical profile that cannot be replicated by analogs with different ring fusion geometries.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Defined Stoichiometry vs. Mono-Hydrochloride Ambiguity: Ensuring Reproducible Stoichiometry in Synthesis

The dihydrochloride salt (2 HCl equivalents) provides a defined and reproducible stoichiometry that is critical for synthetic applications where precise molar ratios are required. The mono-hydrochloride analog (CAS 1255099-34-3) [1] may exhibit batch-to-batch variability in the exact HCl content, leading to inconsistencies in reaction yields or pH-dependent transformations. While direct head-to-head experimental yield comparisons are not publicly available for this specific scaffold, the class-level principle is well-documented: fixed stoichiometry salts minimize the need for empirical optimization and improve inter-laboratory reproducibility [2].

Salt Stoichiometry Synthetic Reproducibility Quality Control

Optimal Application Scenarios for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride (CAS 871726-36-2)


Medicinal Chemistry: Synthesis of Gli1 Inhibitors for Hedgehog Pathway Targeting

This compound is the preferred building block for constructing Gli1 inhibitors as described in patent WO 2020106751 A1 [1]. The [3,4-b] scaffold is specifically required for engaging the Gli1 transcription factor; alternative regioisomers such as [2,3-b] fail to recapitulate this activity, instead targeting FGFR kinases [2]. Use the dihydrochloride salt to ensure adequate aqueous solubility during reaction setup and to avoid the variable stoichiometry issues associated with the mono-hydrochloride or free base forms .

Chemical Biology: Probing RIPK1-Mediated Necroptosis Pathways

Emerging evidence suggests that derivatives of the pyrrolo[3,4-b]pyrazine scaffold, including the parent dihydrochloride, interact with receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis . The dihydrochloride salt's defined stoichiometry and high purity (≥97%) are essential for reproducible dose-response studies in cellular models of necroptosis, where off-target effects from impurities or inconsistent salt composition could confound interpretation of cell death mechanisms.

Process Chemistry: Reliable Intermediate for Multi-Step Synthesis

In multi-step synthetic routes, the dihydrochloride form provides a stable, easily handled solid with defined stoichiometry, eliminating the need for in situ salt formation or titration . The 97% purity specification ensures that downstream reactions proceed with predictable yields, reducing the need for re-optimization when scaling from milligram to gram quantities. This is particularly critical when the compound serves as a late-stage intermediate in the synthesis of eszopiclone analogs or related pyrrolo[3,4-b]pyrazine-based therapeutics [3].

Drug Discovery: Scaffold Hopping and Lead Optimization Campaigns

The distinct physicochemical profile of the pyrrolo[3,4-b]pyrazine core—XLogP3 of -1.2, TPSA of 37.8 Ų, and zero rotatable bonds [4]—makes it an attractive privileged scaffold for lead optimization. The dihydrochloride salt facilitates rapid SAR exploration by enabling straightforward dissolution in aqueous reaction media. Researchers should avoid substituting the [3,4-d]pyrimidine analog (CAS 157327-51-0) [5] without explicit comparator studies, as the altered nitrogen positioning may significantly impact target binding and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.